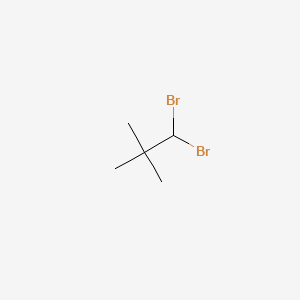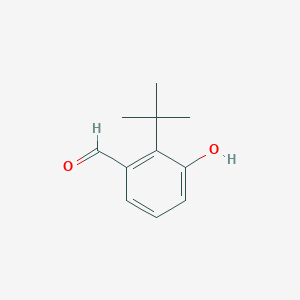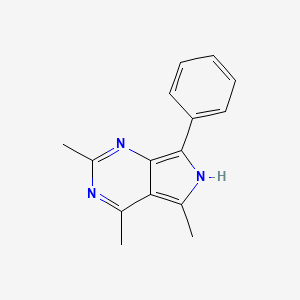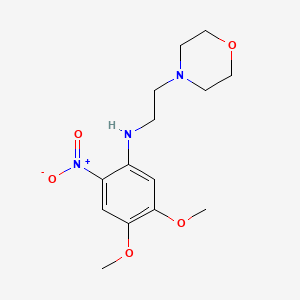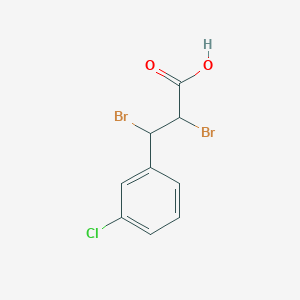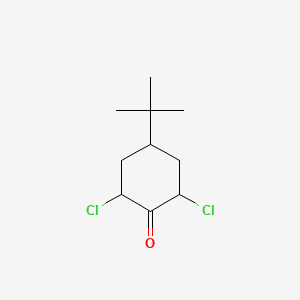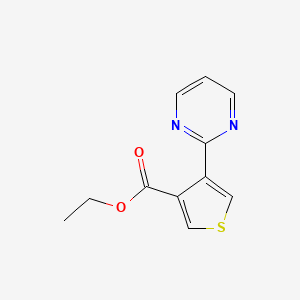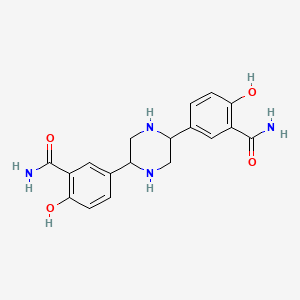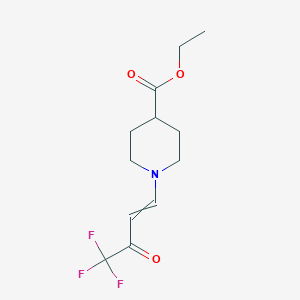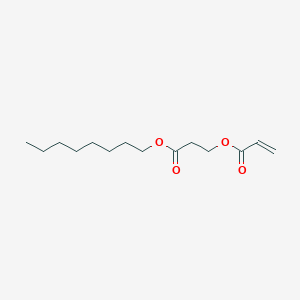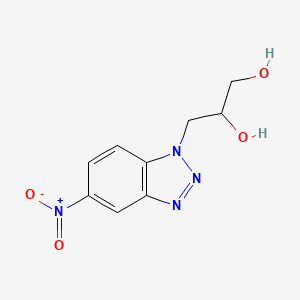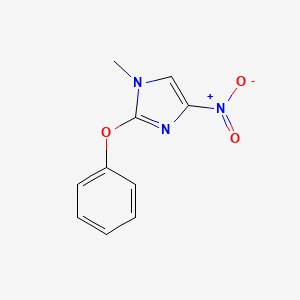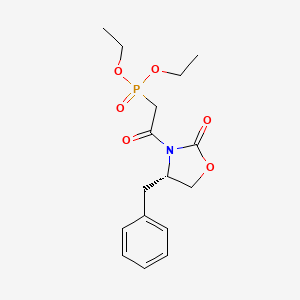
(R)-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is a complex organic compound that features a phosphonate group, an oxazolidinone ring, and a benzyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Phosphonate Ester Formation: The final step involves the reaction of the oxazolidinone derivative with diethyl phosphite under suitable conditions to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyl group or the phosphonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Diethyl (2-(4-methyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- ®-Diethyl (2-(4-phenyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
Uniqueness
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the phosphonate ester also provides a versatile scaffold for further functionalization.
Eigenschaften
Molekularformel |
C16H22NO6P |
|---|---|
Molekulargewicht |
355.32 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H22NO6P/c1-3-22-24(20,23-4-2)12-15(18)17-14(11-21-16(17)19)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
AHINZAZIGFLFQL-AWEZNQCLSA-N |
Isomerische SMILES |
CCOP(=O)(CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)OCC |
Kanonische SMILES |
CCOP(=O)(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


